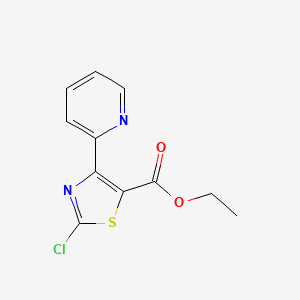

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15879223

Molecular Formula: C11H9ClN2O2S

Molecular Weight: 268.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2S |

|---|---|

| Molecular Weight | 268.72 g/mol |

| IUPAC Name | ethyl 2-chloro-4-pyridin-2-yl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H9ClN2O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3 |

| Standard InChI Key | QOKDKUZKSYMXTQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=CC=N2 |

Introduction

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This compound features a thiazole ring structure substituted with a pyridine ring and an ethyl ester group, making it a versatile building block in synthetic organic chemistry.

Synthesis of Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate

The synthesis of this compound typically involves the reaction between 2-chlorothiazole and pyridine-2-carboxylic acid. The process requires a base, such as triethylamine, and a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions in solvents such as dichloromethane or tetrahydrofuran to achieve optimal yields.

Biological Activities and Applications

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate exhibits diverse biological activities, similar to other thiazole derivatives, which are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets within biological systems, potentially inhibiting enzymes or activating receptors involved in inflammatory responses or cancer cell proliferation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume